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Introduction

Derived from the mycelium of the Coriolus versicolor mushroom, Krestin (PSK) and
Polysaccharide-Peptide (PSP) are two distinct protein-bound polysaccharide complexes that
have garnered significant attention in the field of oncology. Both are used, particularly in Asia,
as immunotherapeutic adjuvants in cancer treatment. PSK, developed in Japan, and PSP,
developed in China, share structural similarities and biological activities, yet they are not
interchangeable. This guide provides a comprehensive, objective comparison of PSK and PSP,
supported by experimental data, to inform researchers, scientists, and drug development
professionals.[1][2][3][4]

Biochemical and Structural Comparison

Both PSK and PSP are complex macromolecules consisting of a polysaccharide core with
covalently linked peptides.[5] Their fundamental difference lies in their monosaccharide and
peptide composition, stemming from the different strains of Coriolus versicolor and extraction
methods used.
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Feature

Krestin (PSK)

Polysaccharide-Peptide
(PSP)

Origin

Japan

China

Fungal Strain

Coriolus versicolor CM-101

strain

Coriolus versicolor COV-1

strain

Extraction

Hot water extraction followed
by salting out with ammonium
sulfate.[1]

Hot water extraction followed

by alcohol precipitation.[1]

Key Monosaccharides

Contains fucose.[6]

Contains arabinose and

rhamnose.[6]

Molecular Weight

Approximately 100 kDa.[5][7]

Approximately 100 kDa.[5]

Glycosidic Linkages

Predominantly #-1,4 glucan
main chain with (3-1,3 and
B-1,6 side chains.[7]

Contains a-1,4 and (3-1,3

glucosidic linkages.

Mechanism of Action: A Tale of Two Pathways

While both PSK and PSP are classified as biological response modifiers (BRMs) that enhance

the host's immune response to cancer, they appear to exert their effects through distinct

primary signaling pathways.

Krestin (PSK): A Toll-like Receptor 2 (TLR2) Agonist

Experimental evidence strongly suggests that PSK's immunomodulatory effects are primarily

mediated through its activity as a Toll-like Receptor 2 (TLR2) agonist.[8][9] TLR2 is a pattern

recognition receptor expressed on various immune cells, including dendritic cells (DCs) and

natural killer (NK) cells. By binding to and activating TLR2, PSK initiates a downstream

signaling cascade that leads to the activation of these immune cells, enhancing their anti-tumor

activity.[8][10] This activation results in increased production of pro-inflammatory cytokines and

enhanced cytotoxicity against cancer cells.[11]
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PSK Signaling via TLR2 Pathway

Polysaccharide-Peptide (PSP): Modulator of the
JAKISTAT Pathway

Recent studies indicate that PSP may exert its anti-cancer effects, at least in part, by
modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT)
signaling pathway.[12] The JAK/STAT pathway is a critical regulator of cell proliferation,
differentiation, and apoptosis. In many cancers, this pathway is constitutively active, promoting
tumor growth and survival.[13][14] PSP has been shown to down-regulate the phosphorylation
of key proteins in this pathway, such as JAK2 and STATS3, thereby inhibiting cancer cell
proliferation and inducing apoptosis.[12]
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PSP Modulation of the JAK/STAT Pathway
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Clinical and Preclinical Data

While direct head-to-head clinical trials comparing PSK and PSP are lacking, numerous studies

have evaluated their efficacy as adjuvant cancer therapies. The following tables summarize key

quantitative data from some of these studies.

in (PSK) Clinical Trial

. Treatment o
Cancer Type Study Design Key Findings Reference
Arms
Overall survival
) S-1 Chemo + was significantly
) Retrospective i
Gastric Cancer PSKvs. S-1 longer in the S-1 [15]
Cohort
Chemo alone + PSK group
(HR: 0.608).
3-year overall
) Randomized PSK + UFT vs. survival: 62.2%
Gastric Cancer ) [16]
Controlled Trial UFT alone (PSK group) vs.
12.5% (control).
Overall survival
risk ratio: 0.71
Meta-analysis of (favoring PSK).
Colorectal Chemo + PSK )
3 RCTs Disease-free [12]
Cancer vs. Chemo alone ) ] )
(n=1,094) survival risk ratio:
0.72 (favoring
PSK).
Significantly
better disease-
Randomized MMC + 5-FU + free survival and
Colorectal ] o
Controlled Trial PSK vs. MMC + overall survival in ~ [2]
Cancer
(n=448) 5-FU the PSK group
(p=0.013 for
both).
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Polysaccharide-Peptide (PSP) Clinical and Preclinical

Data

Cancer Type

Study Design

Treatment
Arms [ Model

Key Findings Reference

Non-Small Cell

Lung Cancer

Double-blind,
Placebo-
controlled RCT
(n=34)

PSP vs. Placebo

Fewer patients
on PSP withdrew
due to disease
progression
(5.9% vs.
23.5%).
Significant [8][11]
improvements in

leukocyte and

neutrophil

counts, serum

IgG and IgM in

the PSP group.

Breast Cancer

In vivo (mouse

model)

PSP vs. Control

PSP significantly
reduced tumor
volume by
inhibiting the
JAK2-STAT3
pathway.

[12]

Various Cancers

Phase Il & Il

Clinical Trials

PSP +

Chemo/Radio vs.

Chemo/Radio

alone

Higher overall

response rate in

the PSP group

(87.5% vs.

41.9% in Phase

[11). Significant [17]
improvements in
immunological

profiles (NK cell

activity, 1L-2

production).
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Experimental Protocols: A Methodological Overview

PSK: Randomized Controlled Trial in Colorectal Cancer
(Mitomi et al., 1992)

» Objective: To evaluate the efficacy of PSK as an adjuvant immunochemotherapy for
curatively resected colorectal cancer.

o Patient Population: 462 patients with curatively resected colorectal cancer were enrolled
from 35 institutions. 448 patients were eligible for the final analysis.

o Treatment Regimen:

o Control Group: Received mitomycin C intravenously on the day of and the day after
surgery, followed by oral 5-fluorouracil (5-FU) for over six months.

o PSK Group: Received the same chemotherapy regimen as the control group, with the
addition of oral PSK for over three years.

o Endpoints: The primary endpoints were disease-free survival and overall survival.
e Follow-up: The median follow-up time was four years.

» Statistical Analysis: Survival curves were generated and compared between the two groups.
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Workflow of a PSK Clinical Trial

PSP: Double-Blind, Placebo-Controlled Randomized
Study in NSCLC (Tsang et al., 2003)

» Objective: To evaluate the effects of a 28-day administration of PSP on patients with
advanced non-small cell lung cancer (NSCLC) who had completed conventional treatment.

» Patient Population: 34 patients with advanced NSCLC were recruited into each of the PSP

and control arms.
+ Treatment Regimen:

o PSP Group: Received PSP for 28 days.
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o Control Group: Received a placebo for 28 days.

Endpoints: The primary endpoints included changes in blood leukocyte and neutrophil
counts, serum IgG and IgM, and the rate of withdrawal due to disease progression.

Data Collection: Baseline demographic, clinical, and tumor characteristics were recorded.
Blood parameters were measured before and after the 28-day treatment period.

Statistical Analysis: Comparisons of the changes in immunological parameters and
withdrawal rates were made between the two groups.
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Workflow of a PSP Clinical Trial
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Conclusion

Krestin (PSK) and Polysaccharide-Peptide (PSP) are both valuable immunomodulatory agents
derived from Coriolus versicolor with demonstrated anti-cancer properties. While they share a
common origin and general function, their distinct biochemical compositions and primary
mechanisms of action—PSK via TLR2 agonism and PSP through JAK/STAT pathway
modulation—underscore that they are different therapeutic entities. The existing body of
evidence, primarily from individual clinical trials and preclinical studies, supports their use as
adjuvants in cancer therapy to improve survival and immunological parameters. However, the
absence of direct comparative clinical trials makes it difficult to definitively conclude if one is
superior to the other. Future head-to-head studies are warranted to elucidate their comparative
efficacy and to better define their respective roles in the oncological armamentarium. For drug
development professionals, the distinct signaling pathways targeted by PSK and PSP offer
different avenues for therapeutic intervention and combination strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Polysaccharide-Peptide from Trametes versicolor: The Potential Medicine for Colorectal
Cancer Treatment - PMC [pmc.ncbi.nim.nih.gov]

2. oriveda.com [oriveda.com]

3. Polysaccharide peptide - Wikipedia [en.wikipedia.org]

4. progressive non-small cell lung cancer - Drugs, Targets, Patents - Synapse
[synapse.patshap.com]

5. encyclopedia.pub [encyclopedia.pub]

6. JAK-STAT Signalling Pathway in Cancer - PMC [pmc.ncbi.nim.nih.gov]

7. Five-Year Survival Outcomes From the PACIFIC Trial: Durvalumab After
Chemoradiotherapy in Stage Ill Non—Small-Cell Lung Cancer - PMC [pmc.ncbi.nim.nih.gov]

8. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1180457?utm_src=pdf-body
https://www.benchchem.com/product/b1180457?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9687461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9687461/
https://oriveda.com/zips/general_review.pdf
https://en.wikipedia.org/wiki/Polysaccharide_peptide
https://synapse.patsnap.com/disease/6718e06d1d244e568de076cc138a372b
https://synapse.patsnap.com/disease/6718e06d1d244e568de076cc138a372b
https://encyclopedia.pub/entry/36404
https://pmc.ncbi.nlm.nih.gov/articles/PMC7409105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9015199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9015199/
https://www.researchgate.net/publication/10702001_Coriolus_versicolor_polysaccharide_peptide_slows_progression_of_advanced_non-small_cell_lung_cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

9. [Immunomodulatory and antitumor properties of polysaccharide peptide (PSP)] - PubMed
[pubmed.ncbi.nim.nih.gov]

10. mdpi.com [mdpi.com]

11. Coriolus versicolor polysaccharide peptide slows progression of advanced non-small cell
lung cancer - PubMed [pubmed.ncbi.nim.nih.gov]

12. Identifying the mechanism of polysaccharopeptide against breast cancer based on
network pharmacology and experimental verification - PMC [pmc.ncbi.nim.nih.gov]

13. Nivolumab adjuvant therapy for esophageal cancer: a review based on subgroup
analysis of CheckMate 577 trial - PMC [pmc.ncbi.nim.nih.gov]

14. mdpi.com [mdpi.com]

15. Serial immunological testing in patients with gastric cancer - PubMed
[pubmed.ncbi.nim.nih.gov]

16. PsP ¢ SLH Labs [slhlabs.com]
17. PSP Capsules in Clinical Cancer Therapy [new.shen-nong.com]

To cite this document: BenchChem. [A Comparative Guide to Krestin (PSK) and
Polysaccharide-Peptide (PSP) in Cancer Therapy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1180457#krestin-psk-versus-
polysaccharide-peptide-psp-in-cancer-therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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